Uncarin C; Uncarine C; allo-Pteropodine

Description

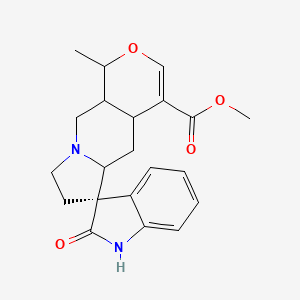

Uncarin C, also known as Uncarine C or Pteropodine, is a pentacyclic oxindole alkaloid (POA) primarily isolated from Uncaria species, such as Uncaria tomentosa (cat’s claw) and Uncaria guianensis. It is characterized by a stereochemically complex structure with two chiral centers (C-3 and C-7), which influence its biological activity . The compound is often used as a chemical marker for quality control in herbal extracts due to its abundance and pharmacological significance .

Isopteropodine differs from Pteropodine in the stereochemistry at C-3 and C-7, leading to distinct electronic circular dichroism (ECD) spectra and biological properties . The term "allo" may refer to this stereoisomeric relationship, though its usage requires clarification in literature.

Properties

Molecular Formula |

C21H24N2O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl (6R)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12?,13?,14?,18?,21-/m1/s1 |

InChI Key |

JMIAZDVHNCCPDM-OGZZPJNVSA-N |

Isomeric SMILES |

CC1C2CN3CC[C@]4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Uncarin C is primarily based on the extraction from natural sources. The bark or root of Uncaria tomentosa is harvested, dried, and ground into a powder. This powder is then subjected to solvent extraction, and the resulting extract is purified using chromatographic methods to isolate Uncarin C .

Chemical Reactions Analysis

Types of Reactions

Uncarin C undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving Uncarin C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uncarin C can lead to the formation of oxindole derivatives, while reduction may yield dihydro derivatives .

Scientific Research Applications

Uncarin C has a wide range of scientific research applications:

Mechanism of Action

Uncarin C exerts its effects through various molecular targets and pathways. It has been shown to modulate the function of muscarinic M1 and 5-HT2 receptors, which are involved in neurotransmission . Additionally, Uncarin C exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage . Its cytostatic effects are attributed to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways .

Comparison with Similar Compounds

Key Identifiers:

¹CAS in ; ²CAS in . Discrepancies may arise from sourcing or typographical errors.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Pteropodine (Uncarine C) and its analogs belong to the pentacyclic oxindole alkaloid (POA) family. Their stereochemistry at C-3 and C-7 determines their classification and activity:

| Compound | C-3 Configuration | C-7 Configuration | Key Structural Feature |

|---|---|---|---|

| Pteropodine | β-OH | R | Oxindole carbonyl above plane |

| Isopteropodine | β-OH | S | Oxindole carbonyl below plane |

| Speciophylline | α-OH | R | Distinct ECD band at 252 nm |

| Mitraphylline | α-OH | R | Anti-proliferative activity |

ECD studies reveal that the 290 nm band sign (positive/negative) correlates with the spatial orientation of the oxindole carbonyl group, enabling differentiation between Pteropodine and Isopteropodine .

Anti-Cancer and Anti-Inflammatory Effects

- Pteropodine (Uncarine C): Demonstrates anti-proliferative effects in melanoma cells (B16-BL6) and inhibits DNA damage in doxorubicin-treated mice . Ethanol extracts of Uncaria tomentosa, rich in Pteropodine (10-fold higher vs. aqueous extracts), show potent apoptosis induction .

- Isopteropodine (Uncarine E): Exhibits moderate anti-acetylcholinesterase activity (Glide score: -7.43) but lower than Pteropodine (-8.44) .

- C-Med 100 (aqueous extract): Lacks alkaloids but contains quinovic acid derivatives, showing immune-modulatory effects distinct from POAs .

Anti-Acetylcholinesterase Activity

From molecular docking studies ():

| Compound | Glide Score (kcal/mol) | Interacting Residues |

|---|---|---|

| Pteropodine | -8.44 | Tyr337 (2.56 Å) |

| Isopteropodine | -7.43 | Tyr337 (2.58 Å) |

| Rhynchophylline | -9.81 | Trp86 (π-π), Tyr337 |

Occurrence and Extraction Variability

- Plant Sources: Uncaria guianensis, U. tomentosa, and U. macrophylla .

- Extraction Methods: Ethanol extracts yield higher POA concentrations (e.g., Pteropodine) than aqueous methods, directly impacting anti-cancer efficacy .

- Environmental Factors: Alkaloid profiles vary with geography and cultivation conditions, complicating standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.